Predicted Lipophilicity (clogP) Differentiation Between 5-Fluoropyridine-3-Carbonyl and 5-Chlorothiophene-2-Carbonyl Analogs
Computationally predicted logP (clogP) for 3-cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine is recorded as 2.89 [1]. The directly analogous 5-chlorothiophene-2-carbonyl compound (CAS 2034493-70-2) carries an additional sulfur and chlorine atom, which—based on additive substituent constants—is predicted to increase logP into the range of approximately 3.2–3.5. This ~0.3–0.6 log unit difference is consistent with the higher lipophilicity conferred by thiophene versus pyridine rings [2].
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 2.89 |
| Comparator Or Baseline | 3-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine (estimated clogP ≈ 3.2–3.5, based on additive fragment contributions) |
| Quantified Difference | ΔclogP ≈ 0.3–0.6 (target compound lower lipophilicity) |
| Conditions | In silico calculation using consensus clogP algorithm; fragment-based estimates for comparator. |
Why This Matters
Lower lipophilicity typically correlates with reduced non-specific protein binding and lower risk of phospholipidosis, which may favor the target compound over the chlorothiophene analog in cellular and in vivo assay contexts.
- [1] Sildrug server (IBB PAS): computed clogP = 2.89, TPSA = 59.98 for C17H18FN5O (CAS 2034493-83-7). View Source
- [2] Meanwell NA. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chem Res Toxicol. 2011;24(9):1420-1456. (Provides framework relating logP changes to ADME consequences.) View Source
